2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a 2,4-di-tert-butyl-6-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine typically involves the reaction of 2,4-di-tert-butyl-6-methoxyphenylboronic acid with a suitable pyridine derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions and activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di-tert-butyl-6-methoxyphenylboronic acid
- 2-tert-Butyl-4-methoxyphenol
- 3,5-Di-tert-butyl-4-hydroxyanisole
Uniqueness
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
175602-48-9 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-(2,4-ditert-butyl-6-methoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C21H29NO/c1-14-10-9-11-22-19(14)18-16(21(5,6)7)12-15(20(2,3)4)13-17(18)23-8/h9-13H,1-8H3 |
InChI Key |
LZMHVVVOBPUYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=C(C=C2OC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.